molecular formula C8H9ClO3 B3032446 2-Chloro-3,5-dimethoxyphenol CAS No. 18113-21-8

2-Chloro-3,5-dimethoxyphenol

Cat. No. B3032446
CAS RN: 18113-21-8
M. Wt: 188.61 g/mol
InChI Key: UXZNREKNBHZYIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures to 2-Chloro-3,5-dimethoxyphenol involves various reactions. For instance, the condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid led to the formation of a quinoxaline derivative . In another study, a Friedel-Crafts reaction of 2,6-dimethoxyphenol with acyl chlorides resulted in selective cleavage of one methoxy group and acylation of the phenolic compound . These methods could potentially be adapted for the synthesis of 2-Chloro-3,5-dimethoxyphenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3,5-dimethoxyphenol has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a thiadiazole derivative was determined, providing information on bond lengths, angles, and torsion angles . Similarly, the structure of a biphenyl derivative with chloro and methoxy substituents was elucidated, showing significant dihedral angles between the aromatic rings .

Chemical Reactions Analysis

Chemical reactions involving chloro- and methoxy-substituted phenols can lead to a variety of products. For instance, the reaction of trichlorophenol with calcium hypochlorite in methanol produced dimer-type ketals, which could be converted to quinones . The chlorination of dimethylphenols resulted in the formation of polychlorocyclohexenones, demonstrating the reactivity of the methylphenol moiety under chlorination conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted compounds have been studied using experimental techniques and computational methods. Density functional theory (DFT) calculations have been used to predict the electronic properties, molecular electrostatic potential, and thermodynamic properties of such compounds . The presence of chloro and methoxy groups can influence the polarity, electronic distribution, and stability of the molecules.

Case Studies

Several case studies in the provided papers offer insights into the behavior of chloro- and methoxy-substituted compounds. For example, the Schiff base compound 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol was synthesized and characterized, and its properties were analyzed in different solvent media . Another study reported the crystal structure of a complex cyclohexenone derivative, highlighting the influence of intramolecular hydrogen bonding .

Scientific Research Applications

1. Analytical Chemistry and Pharmaceutical Applications

2-Chloro-3,5-dimethoxyphenol has been studied in the context of pharmaceutical analysis. A notable application is its use as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of chlorophenols, which are then applied in the determination of chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

2. Biochemistry and Antioxidant Research

In biochemistry, 2-Chloro-3,5-dimethoxyphenol has been used in studies exploring the enzymatic modification of phenolic compounds to enhance their antioxidant properties. For instance, its oxidation by laccase in various media has been shown to produce compounds with higher antioxidant capacity than the original substrate (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

3. Organic Synthesis

The compound also finds applications in organic synthesis. An improved method for synthesizing 3,5-Dimethoxyphenol, a related compound, involves a methylation reaction with phloroglucinol, which demonstrates the compound's relevance in synthetic chemistry (Zhi-wen, 2013).

4. Environmental Chemistry

In environmental chemistry, research has explored the use of 2-Chloro-3,5-dimethoxyphenol in enhancing the removal of chlorinated phenols in water treatment processes, utilizing enzymes like peroxidase and laccase (Roper, Sarkar, Dec, & Bollag, 1995).

5. Materials Science

In materials science, 2-Chloro-3,5-dimethoxyphenol has been a subject in the synthesis and characterization of complex organic compounds such as phthalocyanines, which have applications in dyes and pigments (Kantar, Akdemir, Ağar, Ocak, & Şaşmaz, 2008).

Safety And Hazards

The safety information for 2-Chloro-3,5-dimethoxyphenol includes a warning signal word and hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

2-chloro-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNREKNBHZYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537273
Record name 2-Chloro-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dimethoxyphenol

CAS RN

18113-21-8
Record name 2-Chloro-3,5-dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JF Grove, J MacMillan, TPC Mulholland… - Journal of the Chemical …, 1952 - pubs.rsc.org
… benzyl ether of 2-chloro-3 : 5-dimethoxyphenol, identical with … acid; the resultant 2-chloro-3 : 5-dimethoxyphenol (11; R = C1, R… syntheses of 2-chloro-3 : 5-dimethoxyphenol demonstrate …
Number of citations: 27 pubs.rsc.org
AJ Birch, RA Massy-Westropp, RW Rickards… - Journal of the Chemical …, 1958 - pubs.rsc.org
… The acid (111) was best decarboxylated by heat in the presence of glass wool, 2-chloro3 : 5-dimethoxyphenol (IV) being obtained in 81% yield. Attempts were made to obtain …
Number of citations: 47 pubs.rsc.org
AL TÖKÉS - The Journal of Antibiotics, 1990 - jstage.jst.go.jp
Structure of 1 synthesized was corroborated by spectroscopic measurements. Its UVspectra was characteristic for an isoflavone skeleton. In the* H NMRspectrumof 1 a singlet was …
Number of citations: 5 www.jstage.jst.go.jp
JA Elix, HW Musidlak, T Sala… - Australian journal of …, 1978 - CSIRO Publishing
The xanthones 1-hydroxy-3,6-dimethoxy-(2), 2,4-dichloro-1,3-dihydroxy- 6-methoxy-(6), 2-chloro-1,3-dihydroxy-6-methoxy- (7), 4-chloro-1,3- dihydroxy-6-methoxy- (8) and 2-chloro-1-…
Number of citations: 26 www.publish.csiro.au
D Taub, CH Kuo, NL Wendler - The Journal of Organic Chemistry, 1963 - ACS Publications
Total syntheses of (±)-7-dechlorogriseofulvin (Va),(±)-5-chloro-7-dechlorogriseofulvin (Vb), and (±)-6'-demethylgriseofulvin (Vc) are described. Monochlorination of Va led to Vb and to (±…
Number of citations: 10 pubs.acs.org
EJ Corey, M Ohno, RB Mitra… - Journal of the American …, 1964 - ACS Publications
An account is given of a total synthesis of longifolene starting from resorcinol by operations which generate structure II unambiguously. The complex bridged-ring system of longifolene …
Number of citations: 218 pubs.acs.org
JP Acton, DJ Donnelly, JA Donnelly - Monatshefte für Chemie-Chemical …, 1982 - Springer
Chlorination of the title compound gave 5′- and 3′-chloro-2′-hydroxy-4′,6′-dimethoxyacetophenone. The nitration of its acetate, followed successively by reduction, diazotization, …
Number of citations: 0 link.springer.com
LA Duncanson, JF Grove, J Macmillan… - Journal of the …, 1957 - pubs.rsc.org
… The last mentioned compound was prepared by a Friedel-Crafts reaction between 2-chloro3 : 5-dimethoxyphenol and acetyl chloride ; the methyl ether, 3-chloro-2 : 4 : 6-trimethoxy…
Number of citations: 2 pubs.rsc.org
HF Schöler, G Haiber, VW Niedan, G Nkusi - Humic acid, 1996 - researchgate.net
Trichloroacetic acid (TCAA) was not only used as herbicide (from the late 40s until 1990 about 30.000 t TCAA were applied in Germany), but also formed in the environment itself in …
Number of citations: 4 www.researchgate.net
J MacMillan, TPC Mulholland, AW Dawkins… - Journal of the Chemical …, 1954 - pubs.rsc.org
… (VI) In the griseofulvin series, 7-chloro-4 ; 6-dimethoxycoumaran-3-one (111 ; R = Cl) was prepared from 2-chloro-3 : 5-dimethoxyphenol by ring closure of the intermediate o : 3dichloro-…
Number of citations: 1 pubs.rsc.org

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